molecular formula C16H18ClNO2 B3033402 2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol CAS No. 1019535-57-9

2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol

Cat. No.: B3033402
CAS No.: 1019535-57-9
M. Wt: 291.77 g/mol
InChI Key: JAMPZQAFQZPIGF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol involves several steps. One common method includes the reaction of 3-chloro-2-methylphenylamine with 6-ethoxy-2-formylphenol under specific conditions . The reaction typically requires a catalyst and is carried out in an organic solvent such as methanol or ethanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol undergoes various chemical reactions, including:

Scientific Research Applications

2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol can be compared with similar compounds like:

These comparisons highlight the unique structural features and reactivity of this compound, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

2-[(3-chloro-2-methylanilino)methyl]-6-ethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2/c1-3-20-15-9-4-6-12(16(15)19)10-18-14-8-5-7-13(17)11(14)2/h4-9,18-19H,3,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMPZQAFQZPIGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)CNC2=C(C(=CC=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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